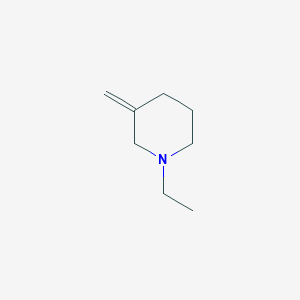
1-Ethyl-3-methylidenepiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methylidenepiperidine, also known as EMDP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective ligand for the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in several physiological processes, including pain perception, mood regulation, and neuroprotection. EMDP has attracted significant interest in the scientific community due to its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry.
Mécanisme D'action
1-Ethyl-3-methylidenepiperidine exerts its effects by binding to the sigma-1 receptor, a protein found in the endoplasmic reticulum of cells in the central nervous system. The sigma-1 receptor has been implicated in several physiological processes, including pain perception, mood regulation, and neuroprotection. 1-Ethyl-3-methylidenepiperidine binding to the sigma-1 receptor can result in the modulation of various signaling pathways, including the modulation of calcium signaling and the activation of certain neurotransmitter systems.
Effets Biochimiques Et Physiologiques
1-Ethyl-3-methylidenepiperidine has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and the activation of certain neurotransmitter systems. 1-Ethyl-3-methylidenepiperidine has also been found to have analgesic properties and can reduce pain perception in animal models of chronic pain. Additionally, 1-Ethyl-3-methylidenepiperidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-3-methylidenepiperidine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 1-Ethyl-3-methylidenepiperidine has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1-Ethyl-3-methylidenepiperidine is its potential toxicity, as it has been shown to induce liver damage in some animal models. Additionally, 1-Ethyl-3-methylidenepiperidine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-Ethyl-3-methylidenepiperidine. One area of interest is its potential applications in drug addiction and withdrawal. 1-Ethyl-3-methylidenepiperidine has been shown to modulate the activity of certain neurotransmitter systems involved in addiction, and further research could elucidate its potential as a treatment for addiction. Additionally, 1-Ethyl-3-methylidenepiperidine has been investigated for its potential applications in neurodegenerative diseases, and further research could explore its potential as a neuroprotective agent. Finally, further studies could investigate the potential of 1-Ethyl-3-methylidenepiperidine as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Méthodes De Synthèse
1-Ethyl-3-methylidenepiperidine can be synthesized using various methods, including the reaction of 1-ethylpiperidine-3-carboxaldehyde with methylamine or the reaction of 1-ethylpiperidine-3-carboxylic acid with acetic anhydride. The most commonly used method involves the reaction of 1-ethylpiperidine-3-carboxaldehyde with methylamine in the presence of a reducing agent, such as sodium borohydride. The reaction yields 1-Ethyl-3-methylidenepiperidine as a white crystalline solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
1-Ethyl-3-methylidenepiperidine has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 1-Ethyl-3-methylidenepiperidine has also been found to have analgesic properties and can reduce pain perception in animal models of chronic pain. Additionally, 1-Ethyl-3-methylidenepiperidine has been investigated for its potential applications in drug addiction and withdrawal, as it can modulate the activity of certain neurotransmitter systems involved in addiction.
Propriétés
Numéro CAS |
181999-39-3 |
|---|---|
Nom du produit |
1-Ethyl-3-methylidenepiperidine |
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
1-ethyl-3-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-3-9-6-4-5-8(2)7-9/h2-7H2,1H3 |
Clé InChI |
HASMQYHVFRFLSG-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(=C)C1 |
SMILES canonique |
CCN1CCCC(=C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




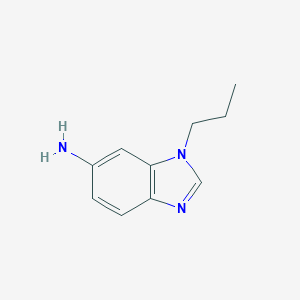
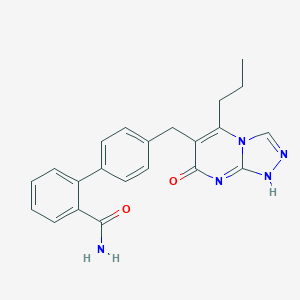
![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)


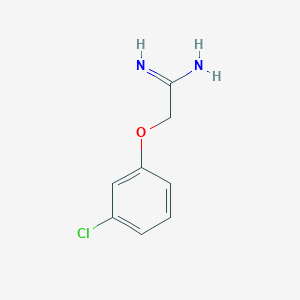
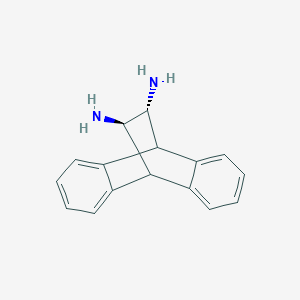
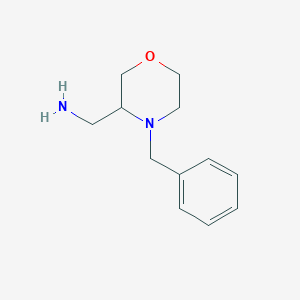
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)



